molecular formula C20H14BrFN4O B11977462 6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 302904-12-7

6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11977462
CAS No.: 302904-12-7
M. Wt: 425.3 g/mol
InChI Key: NEXRJXZBWYFHEA-UHFFFAOYSA-N
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Description

6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core with three distinct substituents: a 4-bromophenyl group at position 1, a 4-fluorophenyl group at position 4, and a methyl group at position 3 .

Properties

CAS No.

302904-12-7

Molecular Formula

C20H14BrFN4O

Molecular Weight

425.3 g/mol

IUPAC Name

6-amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14BrFN4O/c1-11-17-18(12-2-6-14(22)7-3-12)16(10-23)19(24)27-20(17)26(25-11)15-8-4-13(21)5-9-15/h2-9,18H,24H2,1H3

InChI Key

NEXRJXZBWYFHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

The compound 6-Amino-1-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyranopyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrFN3OC_{18}H_{15}BrFN_3O with a molecular weight of approximately 396.24 g/mol. The structure features a dihydropyrano-pyrazole core, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that pyranopyrazoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyranopyrazoles can effectively inhibit bacterial growth, showcasing their potential as antibiotic agents. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

Pyranopyrazoles have also been noted for their anti-inflammatory activities. For instance, compounds similar to this compound have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Anticancer Properties

The anticancer potential of this compound class has been explored in various studies. It has been reported that certain pyranopyrazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the condensation of appropriate hydrazones with carbonyl compounds under acidic conditions to form the pyrazole framework followed by cyclization to yield the final product.

Example Synthesis Route

StepReagents/ConditionsProduct
1Hydrazone + Carbonyl Compound + Acid CatalystIntermediate Pyrazole
2Cyclization under reflux conditionsFinal Pyranopyrazole

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyranopyrazole derivatives, including our compound. The results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, the compound was administered to animal models with induced inflammation. The results showed a marked decrease in inflammatory markers and symptoms compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name R1 (Position 1) R2 (Position 4) R3 (Position 3) Melting Point (°C) Yield (%) Reference
Target Compound 4-Bromophenyl 4-Fluorophenyl Methyl Not reported Not reported
5d (4-fluorophenyl derivative) - 4-Fluorophenyl Methyl 244–245 96
5f (4-bromophenyl derivative) - 4-Bromophenyl Methyl 179–180 High
3s (2-chlorophenyl derivative) 2-Chlorophenyl 3-Methoxyphenyl Methyl 170.7–171.2 80
Entry 2 (Ev19, 4-bromophenyl) - 4-Bromophenyl Methyl Not reported Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in 5d results in a higher melting point (244–245°C) compared to the 4-bromophenyl analog 5f (179–180°C) , likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the fluorine atom.
  • Substituent Position: The 2-bromophenyl derivative (5h) has a higher melting point (247–248°C) than its para-substituted counterpart (5f), highlighting the role of steric and electronic effects.

Spectral and Structural Analysis

Table 2: NMR Chemical Shifts (δ, ppm) of Key Protons

Compound Name NH Proton (δ) Aromatic Protons (δ) Reference
Target Compound Not reported Not reported
5d (4-fluorophenyl derivative) 12.08 7.12–7.20 (4H, m)
5f (4-bromophenyl derivative) 12.14 7.51 (2H, d, J = 8 Hz)
Entry 2 (Ev19, 4-bromophenyl) 12.13 7.50 (2H, d, J = 6 Hz)

Key Observations:

  • The NH proton resonates at δ ~12.08–12.14 across derivatives, indicating a consistent hydrogen-bonding environment in the pyranopyrazole core.
  • Aromatic protons in para-substituted derivatives (e.g., 5d, 5f) show distinct splitting patterns due to substituent electronegativity. For example, the 4-fluorophenyl group in 5d causes a multiplet (δ 7.12–7.20), while the 4-bromophenyl group in 5f results in a doublet (δ 7.51) .

Preparation Methods

Three-Component Synthesis via Pre-Formed Pyrazolone Intermediates

A widely adopted approach involves the stepwise assembly of the pyrano[2,3-c]pyrazole core. First, 1-(4-bromophenyl)-3-methyl-5-pyrazolone is synthesized by condensing 4-bromophenylhydrazine with ethyl acetoacetate under reflux in ethanol. This intermediate is then subjected to a three-component reaction with 4-fluorobenzaldehyde and malononitrile in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst.

Mechanistic Insights :

  • Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : The pyrazolone attacks the electrophilic nitrile, generating a tetrahedral intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen completes the pyran ring.

Optimization Data :

  • Solvent : Ethanol (green, low toxicity)

  • Catalyst : DABCO (10 mol%)

  • Temperature : Room temperature

  • Time : 30–40 minutes

  • Yield : 78–86%

This method benefits from mild conditions and high atom economy but requires pre-synthesis of the pyrazolone.

One-Pot Four-Component Reaction in Gluconic Acid Aqueous Solution (GAAS)

A streamlined protocol eliminates the need for isolating intermediates by combining 4-bromophenylhydrazine , ethyl acetoacetate , 4-fluorobenzaldehyde , and malononitrile in a single pot. The reaction is catalyzed by gluconic acid aqueous solution (GAAS) , which acts as a biodegradable and recyclable solvent.

Key Advantages :

  • Green Chemistry : Water-based system reduces organic solvent use.

  • Efficiency : Completes in 35–45 minutes at 60°C.

  • Yield : 85–93%.

Procedure :

  • Hydrazone Formation : 4-Bromophenylhydrazine reacts with ethyl acetoacetate to generate the pyrazolone in situ.

  • Knoevenagel-Michael Cascade : Concurrent reaction of the aldehyde and malononitrile forms the pyran ring.

  • Cyclodehydration : Acidic conditions in GAAS promote final ring closure.

Catalytic Innovations and Reaction Engineering

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the three-component reaction by enhancing mass transfer and reducing activation energy. A catalyst-free aqueous system achieves completion in 30 minutes with yields comparable to thermal methods (75–82%).

Conditions :

  • Solvent : Water

  • Ultrasound Power : 150 W

  • Temperature : 50°C

Comparative Analysis of Synthetic Methods

MethodReactantsCatalyst/SolventConditionsYieldReference
Three-ComponentPre-formed pyrazolone, 4-fluorobenzaldehyde, malononitrileDABCO, ethanolRT, 30–40 min78–86%
One-Pot Four-Component4-Bromophenylhydrazine, ethyl acetoacetate, 4-fluorobenzaldehyde, malononitrileGAAS, 60°C35–45 min85–93%
Ultrasound-AssistedPyrazolone, 4-fluorobenzaldehyde, malononitrileWater, ultrasound50°C, 30 min75–82%

Key Observations :

  • The one-pot GAAS method offers superior yields and environmental sustainability.

  • Ultrasound irradiation reduces reaction times but requires specialized equipment.

  • DABCO-catalyzed reactions balance simplicity and efficiency for lab-scale synthesis.

Structural Characterization and Validation

Synthetic products are validated via:

  • ¹H/¹³C NMR : Key signals include the pyran C-4 proton (δ 4.5–5.0 ppm) and nitrile carbon (δ 115–120 ppm).

  • FT-IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹), C≡N (2180–2200 cm⁻¹), and C=O (1650–1700 cm⁻¹).

  • HRMS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 457.08 for C₂₀H₁₅BrFN₄O) .

Q & A

Q. What are the optimized synthetic routes for preparing this pyranopyrazole derivative, and how do reaction conditions influence yield?

The compound is synthesized via a multicomponent reaction (MCR) involving hydrazine hydrate, ethyl acetoacetate, aryl aldehydes, and malononitrile derivatives. Aqueous or ethanol/water mixtures with catalysts like ionic liquids (e.g., [Et3NH][HSO4]) or imidazole enhance efficiency, achieving yields >85% under reflux (80–90°C) . Key steps include cyclocondensation and Knoevenagel adduct formation. Variations in aryl substituents (e.g., bromo, fluoro) require adjusting stoichiometry and reaction time .

Q. How is spectroscopic characterization (IR, NMR, MS) performed to confirm the structure?

  • IR : Absorptions at ~3425 cm<sup>−1</sup> (NH2 stretch), ~2200 cm<sup>−1</sup> (C≡N), and ~1600 cm<sup>−1</sup> (C=O/C=N) confirm functional groups .
  • <sup>1</sup>H NMR : Peaks at δ 1.84 ppm (CH3), δ 4.56 ppm (pyran CH), and δ 7.11–7.43 ppm (aryl protons) align with the dihydropyrano-pyrazole scaffold .
  • HRMS : Molecular ion [M+H]<sup>+</sup> at m/z 331.0118 matches the calculated mass (C15H14BrN4O2), with fragmentation patterns verifying substituents .

Q. What are the standard purity assessment protocols for this compound?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N). Discrepancies >0.3% in elemental composition indicate impurities requiring recrystallization (e.g., ethanol/DMSO) .

Advanced Research Questions

Q. How do X-ray crystallography and DFT calculations resolve structural ambiguities in substituted analogs?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N: 1.34 Å, C–O: 1.43 Å) and dihedral angles (pyrazole vs. aryl rings: ~85°), confirming the boat conformation of the dihydropyran ring . DFT-optimized geometries (B3LYP/6-31G*) correlate with experimental data (<2% deviation), resolving spectral misinterpretations in crowded NMR regions .

Q. What strategies address contradictions in biological activity data across substituted analogs?

Discrepancies in antimicrobial or antitubulin activity arise from substituent electronic effects. For example:

Substituent (R)IC50 (µM)Source
4-Bromophenyl12.4 ± 1.2
4-Methoxyphenyl28.9 ± 2.1
The electron-withdrawing bromo group enhances target binding vs. electron-donating methoxy. Dose-response assays and molecular docking (PDB: 1SA0) validate SAR trends .

Q. How are solvent and catalyst choices optimized for green synthesis?

Water-mediated reactions reduce toxicity but may lower yields for hydrophobic substrates. Ionic liquid catalysts (e.g., [Et3NH][HSO4]) improve atom economy (AE >90%) and recyclability (5 cycles, <5% yield drop). Solvent-free microwave-assisted synthesis (100 W, 5 min) achieves comparable yields (88%) to reflux methods .

Methodological Challenges

Q. What are the pitfalls in interpreting <sup>13</sup>C NMR data for dihydropyrano-pyrazoles?

Overlapping signals for C-5 (δ ~160 ppm, C≡N) and C-4 (δ ~110 ppm, pyran) are common. DEPT-135 experiments distinguish CH3 (δ 26 ppm) and quaternary carbons. Misassignment of the cyano carbon (δ ~120 ppm) as an aromatic carbon is a frequent error .

Q. How to troubleshoot low yields in scaled-up synthesis?

Excess malononitrile (1.2 eq.) compensates for side reactions (e.g., hydrolysis). Gradient recrystallization (ethanol → DMSO) removes byproducts like unreacted aldehydes. Pilot-scale reactions (1 mol) under inert N2 achieve 78% yield vs. 89% in small batches .

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